4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid
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Overview
Description
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is a complex organic compound that features both an imidazole ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both carboxylic acid and imidazole functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its structural similarity to biologically active compounds.
Industry: Used in the development of functional materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.
Benzoic Acid: A simple aromatic carboxylic acid, similar to the benzoic acid moiety in the compound.
Imidazole: A basic heterocyclic compound that forms the core structure of the compound.
Uniqueness
4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid is unique due to the combination of the imidazole ring and benzoic acid moiety within a single molecule.
Properties
CAS No. |
139547-18-5 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[[5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)6-5-12-7-15-9-16(12)8-10-1-3-11(4-2-10)14(19)20/h1-7,9H,8H2,(H,17,18)(H,19,20) |
InChI Key |
RYKBLPSTCROXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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